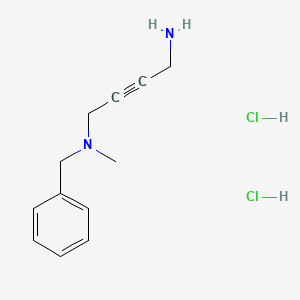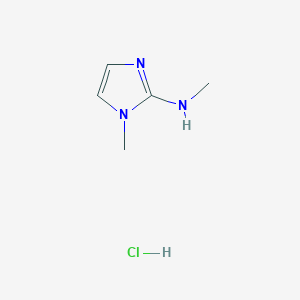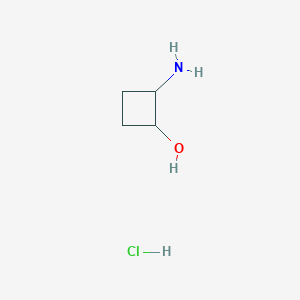![molecular formula C12H21Cl2N3 B1404923 2-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride CAS No. 1448128-25-3](/img/structure/B1404923.png)
2-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride
Descripción general
Descripción
2-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound has been studied for its potential pharmacological applications, particularly in the field of anti-inflammatory agents .
Mecanismo De Acción
Target of Action
Piperidine derivatives, which this compound is a part of, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s known that piperidine derivatives can interact with various biological targets, leading to a wide range of pharmacological activities .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (30983426) suggests that it may have suitable properties for oral bioavailability .
Result of Action
Piperidine derivatives are known to exhibit a wide range of pharmacological activities, suggesting that this compound may have multiple effects at the molecular and cellular levels .
Análisis Bioquímico
Biochemical Properties
2-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with enzymes such as nitric oxide synthase (NOS) and cyclooxygenase (COX), influencing their catalytic activities. Additionally, it binds to specific protein receptors, altering their conformation and function. These interactions are crucial for understanding the compound’s potential therapeutic effects .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving the NF-κB pathway, which plays a pivotal role in inflammation and immune responses. The compound modulates gene expression by affecting transcription factors and epigenetic markers, leading to changes in cellular metabolism and function. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, highlighting its potential as an anti-inflammatory agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, either inhibiting or activating their functions. For instance, its interaction with NOS results in the modulation of nitric oxide production, a critical mediator in various physiological processes. Additionally, the compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby altering the transcriptional activity of specific genes .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, the compound exhibits significant therapeutic effects, such as reducing inflammation and modulating immune responses. Higher doses can lead to toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining optimal dosage ranges for potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can have distinct biological activities, contributing to the overall effects of the compound. Additionally, the compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells through active transport mechanisms and is distributed to various cellular compartments. Its accumulation in specific tissues, such as the liver and kidneys, is influenced by its binding affinity to tissue-specific proteins. This distribution pattern is crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications .
Subcellular Localization
Within cells, this compound localizes to specific subcellular compartments, including the nucleus and mitochondria. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these organelles. The subcellular localization of the compound is essential for its activity, as it allows for direct interactions with nuclear DNA and mitochondrial enzymes, thereby influencing gene expression and cellular metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride involves multiple steps, including cyclization and hydrogenation reactions. One common method involves the reaction of 2-cyanoacetamides with piperidine under specific conditions to form the desired product . The reaction conditions typically include the use of catalysts and controlled temperatures to ensure the regioselectivity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
2-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- 2-(piperidin-4-yl)-1H-benzo[d]imidazole
- 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole
Uniqueness
What sets 2-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride apart from similar compounds is its specific structural features and pharmacological profile. Its unique combination of the piperidine and benzimidazole moieties contributes to its distinct biological activities and potential therapeutic applications .
Propiedades
IUPAC Name |
2-piperidin-4-yl-4,5,6,7-tetrahydro-1H-benzimidazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3.2ClH/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9;;/h9,13H,1-8H2,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOIJZZGIDXWFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)NC(=N2)C3CCNCC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Sodium 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate](/img/structure/B1404842.png)
![2-{[4-(trifluoromethyl)benzyl]thio}-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B1404843.png)


![{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine dihydrobromide](/img/structure/B1404848.png)
![6-Oxaspiro[4.5]dec-9-ylamine hydrochloride](/img/structure/B1404850.png)
![1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1404851.png)


![3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1404854.png)
methanamine](/img/structure/B1404856.png)

